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Sodium lactate

Cosmetic formulation Humectant selection Stratum corneum hydration

Sodium lactate (CAS 72-17-3, E325) is the sodium salt of lactic acid, with molecular formula C₃H₅NaO₃ and molecular weight 112.06 g/mol. It is typically supplied as a 60% w/w aqueous solution, appearing as a colourless to slightly yellow syrupy liquid that is fully miscible with water and ethanol.

Molecular Formula C3H6NaO3+
Molecular Weight 113.07 g/mol
CAS No. 72-17-3
Cat. No. B147461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium lactate
CAS72-17-3
SynonymsLactate, Sodium
Sodium Lactate
Molecular FormulaC3H6NaO3+
Molecular Weight113.07 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.[Na+]
InChIInChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1
InChIKeyNGSFWBMYFKHRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.92 M
1000 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Lactate (CAS 72-17-3): Physicochemical Identity and Industrial Classification for Procurement Decisions


Sodium lactate (CAS 72-17-3, E325) is the sodium salt of lactic acid, with molecular formula C₃H₅NaO₃ and molecular weight 112.06 g/mol [1]. It is typically supplied as a 60% w/w aqueous solution, appearing as a colourless to slightly yellow syrupy liquid that is fully miscible with water and ethanol [2]. As a component of the skin's Natural Moisturizing Factor (NMF) and a fermentation-derived, GRAS-listed ingredient, sodium lactate occupies a distinctive intersection of humectancy, antimicrobial preservation, pH buffering, and parenteral fluid functionality . This multi-functionality means that procurement specifications must evaluate sodium lactate against distinct comparator classes—not merely other lactate salts—depending on the intended application domain.

Why Sodium Lactate Cannot Be Interchanged with Potassium Lactate, Calcium Lactate, or Glycerin Without Performance Consequence


Although the lactate anion confers a shared antimicrobial mechanism across sodium, potassium, and calcium lactate salts—all three being described as equally effective against aerobes and anaerobes in meat systems [1]—critical differentiation emerges in physicochemical and organoleptic dimensions that are decisive for formulation and procurement. Sodium lactate exhibits a water-holding capacity approximately 2.1-fold higher than glycerin (84 vs. 40 mg H₂O/100 mg at 25°C, 50% RH) [2], a chloride-lowering advantage over normal saline in intravenous resuscitation (109 vs. 154 mmol/L Cl⁻) [3], and a preservative efficacy that permits replacement of synthetic antimicrobials such as potassium sorbate and sodium benzoate at comparable antilisterial performance [4]. These property gaps mean that selecting sodium lactate over its closest analogs is not a matter of commodity interchangeability but of fit-for-purpose performance specification.

Sodium Lactate (72-17-3): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Water-Holding Capacity: Sodium Lactate Delivers 2.1× the Humectant Performance of Glycerin at Equivalent RH

In a controlled gravimetric comparison of humectant water-holding capacities at 25°C and 50% relative humidity, sodium lactate retained 84 mg H₂O per 100 mg of humectant, compared with only 40 mg H₂O/100 mg for glycerin—a 2.1-fold differential [1]. Sodium lactate also outperformed sodium PCA (60 mg/100 mg) and sorbitol (21 mg/100 mg) in the same assay [1]. This ranking is corroborated by independent industry data listing sodium lactate at a water-holding index of 84, second only to hyaluronic acid (388) and substantially ahead of glycerin (40) [2]. Additionally, the hygroscopicity value of sodium lactate was measured at 56 mg H₂O/100 mg, confirming that its water-holding capacity (84) exceeds its hygroscopicity—making it particularly effective in formulations that release rather than absorb water [1].

Cosmetic formulation Humectant selection Stratum corneum hydration

Antilisterial Preservation: 3.3% Sodium Lactate Matches 0.05–1.0% Potassium Sorbate or Sodium Benzoate While Delaying Lag Phase by ≥2 Weeks

In comminuted sausages stored at 4°C for up to 8 weeks, incorporation of 3.3% sodium lactate (SL) produced an antilisterial effect statistically similar to that of 0.05–1.0% potassium sorbate (PS) or sodium benzoate (SB), while delaying the lag phase for Listeria monocytogenes growth by at least 2 weeks compared with untreated controls [1]. Critically, SL-treated sausages exhibited significantly lower thiobarbituric acid reactive substances (TBARS) values than both the control and PS-treated samples (P<0.05), indicating concomitant oxidative stability not provided by conventional preservatives [1]. Sausage moisture (62–64%), fat (15–17%), protein (12–14%), pH (6.10–6.15), and water activity (aw 0.936–0.941) were consistent across treatments, confirming that the antimicrobial effect was not confounded by matrix differences [1].

Food preservation Meat science Listeria monocytogenes control

Refrigerated Meat Shelf-Life: 3% Sodium Lactate Alone Extends Ground Beef Shelf-Life from 8 Days (Control) to 15 Days; 2% NaL + 2% NaCl Extends to 21 Days

In vacuum-packaged raw ground beef stored at 2°C, addition of sodium lactate (NaL) at 30 g/kg (3%) alone significantly delayed proliferation of aerobic plate counts, psychrotrophic counts, lactic acid bacteria, and Enterobacteriaceae, extending shelf-life from 8 days (untreated control) to 15 days [1]. A combination of NaL (20 g/kg) plus NaCl (20 g/kg) further extended shelf-life to 21 days [1]. Critically, NaL maintained ground beef at an almost constant pH throughout the 21-day storage period, whereas the pH of control and NaCl-only samples significantly decreased (P<0.05) [1]. At day 21, TBA values (lipid oxidation marker) for NaL-treated samples (0.309) were comparable to control (0.318) and significantly lower than NaCl-only samples (0.463; P<0.05), demonstrating that NaL provides antimicrobial preservation without the pro-oxidative penalty associated with NaCl [1].

Meat preservation Shelf-life extension Microbial spoilage control

Intravenous Fluid Chloride Load: Ringer's Lactate (Sodium Lactate-Based) Delivers 29% Less Chloride Than Normal Saline, Reducing Hyperchloremic Acidosis Risk

Ringer's lactate (RL), whose alkalizing component is sodium lactate, contains 109 mmol/L chloride versus 154 mmol/L in 0.9% normal saline (NS)—a 29% reduction [1]. The 28 mmol/L chloride deficit in RL is replaced by equimolar lactate, which is metabolized to bicarbonate in the liver, providing an alkalizing effect absent from NS [1]. RL has a calculated osmolarity of 273–280.6 mOsm/L and a measured osmolality of 254 mOsm/kg, compared with NS at 286–308 mOsm/L [2][3]. In a clinical context, NS administration at 30 mL/kg/h over 2 hours has been documented to drop serum pH from 7.41 to 7.28, whereas RL-based regimens maintain more stable blood pH during large-volume resuscitation [3][4]. RL has a pH of approximately 6.5, closer to physiological range than NS at pH ~5.5 [2].

Intravenous fluid therapy Crystalloid selection Acid-base balance

Long-Duration Listeria Suppression: 3% Sodium Lactate Prevents L. monocytogenes Growth for ≥70 Days Versus 20–50 Days for Sodium Diacetate or Sodium Acetate at Permitted Levels

In frankfurter formulations stored at 4°C under vacuum packaging, sodium lactate at 3% (wt/wt, as pure substance) prevented growth of post-processing inoculated L. monocytogenes for at least 70 days [1]. By comparison, sodium diacetate at 0.25% inhibited growth for 35–50 days, and sodium acetate at 0.5% and 0.25% inhibited growth for approximately 30 and 20 days, respectively [1]. At 6%, sodium lactate was bacteriostatic—or even bactericidal—throughout the entire 120-day storage period, while untreated control samples exceeded 10⁶ CFU/cm² within 20 days [1]. These results were generated at USDA-FSIS-permitted levels for sodium lactate (3%), establishing a rank order of efficacy: 6% SL (120 days) > 3% SL (70 days) > 0.25% sodium diacetate (35–50 days) > 0.5% sodium acetate (30 days) > 0.25% sodium acetate (20 days) [1].

Food safety Listeria control Processed meat preservation

Sodium Lactate Functions as a Stratum Corneum Plasticizer: Superior Softening Effect Relative to Glycerin, Sorbitol, and Propylene Glycol in Mechanical Rheometry

Dynamic elastic modulus measurements on isolated human stratum corneum at 25°C and 50% RH demonstrated that 10% aqueous sodium lactate solution produced a pronounced and sustained plasticizing (softening) effect that was superior to that of glycerin and other common humectants [1]. Sodium lactate and sodium pyrrolidone carboxylate (Na-PCA) were singled out for their "remarkable 'plasticizing' effect" on stratum corneum, with the extent of plasticization at 120 minutes post-application varying significantly by humectant type [1][2]. Sodium lactate's ability to hold relatively large quantities of water even at intermediate relative humidities (50–70% RH) was independently confirmed by equilibrium moisture absorption data [2]. This plasticizing action directly correlates with clinically perceived skin softening and is attributed to sodium lactate's NMF-identical chemical identity, which facilitates integration into the corneocyte matrix [2].

Skin moisturization Stratum corneum biomechanics Cosmetic efficacy testing

Sodium Lactate (72-17-3): Evidence-Backed Application Scenarios Where Quantitative Differentiation Drives Procurement Decisions


Clean-Label Processed Meat Preservation: Replacing Potassium Sorbate/Sodium Benzoate While Maintaining Equivalent Antilisterial Protection

Food manufacturers seeking to remove synthetic preservatives (E202 potassium sorbate; E211 sodium benzoate) from processed meat labels can substitute 3.3% sodium lactate and achieve antilisterial efficacy statistically indistinguishable from 0.05–1.0% of those synthetic agents, while gaining the additional benefit of lower lipid oxidation (TBARS) as demonstrated by Choi & Chin (2003) [1]. This single-ingredient switch simultaneously satisfies antimicrobial performance specifications, oxidative stability requirements, and consumer clean-label expectations. For procurement, this means specifying food-grade 60% sodium lactate solution at 3.3% (as pure substance) in the formulation, with verification of L. monocytogenes lag phase extension ≥2 weeks at 4°C [1].

Premium Skincare and Therapeutic Moisturizer Formulation: Leveraging 2.1× Water-Holding Advantage Over Glycerin

Cosmetic formulators targeting superior stratum corneum hydration can specify sodium lactate as the primary humectant based on its water-holding capacity of 84 mg/100 mg—2.1× that of glycerin (40 mg/100 mg) at 25°C, 50% RH, as established by Takahashi et al. (1984) [2]. Sodium lactate's NMF-identical chemistry provides sustained stratum corneum plasticization superior to glycerin, sorbitol, and propylene glycol in dynamic elastic modulus rheometry [2][3]. Procurement specifications should require L(+)-lactic acid-derived sodium lactate at 1–5% active concentration in O/W emulsions, with verification of water-holding capacity per standardized gravimetric methodology.

Hospital Formulary Crystalloid Selection: Ringer's Lactate Preferred Over Normal Saline for Large-Volume Resuscitation to Reduce Hyperchloremic Acidosis

Hospital pharmacy and therapeutics committees evaluating intravenous crystalloid procurement should preference sodium lactate-based Ringer's lactate over 0.9% normal saline for large-volume resuscitation protocols. The evidence basis is the 29% lower chloride load (109 vs. 154 mmol/L) and the alkalizing effect of lactate metabolism to bicarbonate, which maintains more stable blood pH compared with the acidifying effect of NS (documented serum pH drop from 7.41 to 7.28 with NS at 30 mL/kg/h over 2 hours) [4][5]. Procurement specifications for RL should confirm osmolarity of 273 mOsm/L, pH ~6.5, and composition including Na⁺ 130 mmol/L, Cl⁻ 109 mmol/L, and lactate 28 mmol/L [4].

Extended-Distribution Ready-to-Eat Meat Products: Single-Agent 3% Sodium Lactate for ≥70-Day Listeria Control at Refrigeration Temperature

RTE meat processors with extended cold-chain distribution requirements (e.g., export markets, national retail chains) can deploy 3% sodium lactate as a formulation-intrinsic antimicrobial to prevent L. monocytogenes outgrowth for at least 70 days at 4°C under vacuum—outperforming sodium diacetate (35–50 days) and sodium acetate (20–30 days) at their respective USDA-FSIS-permitted levels, as demonstrated by Bedie et al. (2001) [6]. For maximum protection (120-day control), 6% sodium lactate can be specified where regulatory frameworks permit. Procurement should source USP or FCC-grade 60% sodium lactate solution and verify bacteriostatic duration through challenge studies with L. monocytogenes inoculation at 10³–10⁴ CFU/cm².

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